molecular formula C13H24N2 B1464184 (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine CAS No. 1353553-37-3

(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1464184
CAS No.: 1353553-37-3
M. Wt: 208.34 g/mol
InChI Key: FEZJHFGBVBPDDS-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure. This compound is part of the broader class of pyrrolopyrazines, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

Preparation Methods

The synthesis of (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine typically involves multiple steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes, receptors, and other proteins, thereby modulating their functions. For instance, it may inhibit certain enzymes or activate specific receptors, leading to therapeutic effects .

Comparison with Similar Compounds

(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

Properties

IUPAC Name

(3S,8aR)-3-cyclohexyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-2-5-11(6-3-1)13-10-15-8-4-7-12(15)9-14-13/h11-14H,1-10H2/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZJHFGBVBPDDS-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CN3CCCC3CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2CN3CCC[C@@H]3CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.